Cephalothin group
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Cephalothin Group is a class of compounds belonging to the cephalosporin family, which are beta-lactam antibiotics. These compounds are characterized by their ability to inhibit bacterial cell wall synthesis, making them effective against a wide range of bacterial infections. Cephalothin, a first-generation cephalosporin, was one of the earliest cephalosporins developed and has been widely used in clinical settings to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephalothin is synthesized from 7-aminocephalosporanic acid (7-ACA) and thiophene-2-acetic acid. The synthesis involves the use of cephalosporin-C acylase enzyme, which facilitates the conversion of cephalosporin-C to 7-ACA. The reaction conditions for optimal enzyme activity include a pH of 6.5 and a temperature of 32°C .
Industrial Production Methods
The industrial production of cephalothin involves either chemical deacylation of cephalosporin-C using toxic compounds such as iminoether and nitrosyl chloride or enzymatic methods. The enzymatic method is preferred due to its eco-friendly nature and the ability to produce high yields of cephalothin .
Chemical Reactions Analysis
Types of Reactions
Cephalothin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is the hydrolysis of the acetoxy group at position three of the molecule, resulting in the formation of desacetylcephalothin, which has lower antibacterial activity .
Common Reagents and Conditions
Common reagents used in the reactions involving cephalothin include water for hydrolysis, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major product formed from the hydrolysis of cephalothin is desacetylcephalothin. This compound has significantly lower activity against both Gram-positive and Gram-negative bacteria compared to cephalothin .
Scientific Research Applications
Cephalothin has been extensively studied for its applications in various fields:
Mechanism of Action
Cephalothin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This binding prevents the proper formation of the cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are beta-lactamase Toho-1 and D-alanyl-D-alanine carboxypeptidase .
Comparison with Similar Compounds
Similar Compounds
Cephalothin is similar to other first-generation cephalosporins such as cephaloridine, cephalexin, and cefazolin. These compounds share a similar beta-lactam ring structure and mechanism of action .
Uniqueness
Cephalothin is unique among first-generation cephalosporins due to its acetoxy group at position three, which influences its pharmacokinetic properties and spectrum of activity. While other cephalosporins may have different side chains, the acetoxy group in cephalothin contributes to its specific antibacterial activity and metabolic profile .
References
Properties
Molecular Formula |
C16H18N2O6S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2R)-5-(2-methoxy-2-oxoethyl)-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S2/c1-24-13(21)5-9-8-26-15(18-14(9)16(22)23)11(7-19)17-12(20)6-10-3-2-4-25-10/h2-4,7,11,15,18H,5-6,8H2,1H3,(H,17,20)(H,22,23)/t11-,15-/m1/s1 |
InChI Key |
UUWFGEKEQSCSMB-IAQYHMDHSA-N |
Isomeric SMILES |
COC(=O)CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |
Canonical SMILES |
COC(=O)CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.